molecular formula C17H12BrN3O5 B5125796 N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide CAS No. 5947-02-4

N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B5125796
CAS No.: 5947-02-4
M. Wt: 418.2 g/mol
InChI Key: MPTZAPGMBAIKRS-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H12BrN3O5 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.99603 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h1-6,9H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTZAPGMBAIKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387011
Record name N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5947-02-4
Record name N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with significant biological activity. This compound, identified by its CAS number 5947-02-4, features a bromine atom and a nitro group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C17H12BrN3O5, with a molecular weight of approximately 418.20 g/mol. Its structure includes functional groups that are known to interact with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the nitro and bromine groups allows for various biochemical interactions, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activities, potentially affecting signaling pathways related to cell growth and apoptosis.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, studies on related nitro compounds reveal their effectiveness against various bacterial strains through the generation of reactive oxygen species (ROS), which disrupt cellular functions .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
N-(2-bromo-4-nitrophenyl)-...E. coli13 µg/mlROS generation
Bronopol (similar structure)E. coli100 - 500 µg/mlCatalytic oxidation

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

  • Case Study 1: Anticancer Activity
    A study evaluated the anticancer properties of a structurally related compound on human breast cancer cells. The results indicated significant cytotoxic effects at concentrations above 50 µM, leading to increased apoptosis rates.
  • Case Study 2: Antimicrobial Efficacy
    In another investigation, the antibacterial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed potent activity against Gram-positive strains with an MIC value lower than that observed for conventional antibiotics.

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